

# 1-Phenyl-4-(4-pyridinyl)piperazine CAS number and properties

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Compound of Interest

Compound Name: 1-Phenyl-4-(4-pyridinyl)piperazine

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# Technical Guide: 1-Phenyl-4-(4-pyridinyl)piperazine

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of **1-Phenyl-4-(4-pyridinyl)piperazine**, a heterocyclic compound of interest in medicinal chemistry and drug discovery. Due to the limited availability of experimental data for this specific molecule, this guide also incorporates information from closely related phenylpiperazine and pyridinylpiperazine analogs to provide a broader context for its potential properties and applications.

### **Chemical Identity and Properties**

**1-Phenyl-4-(4-pyridinyl)piperazine** is a disubstituted piperazine with a phenyl group at the 1-position and a pyridinyl group at the 4-position. Its chemical structure combines the pharmacophores of both arylpiperazines and pyridinylpiperazines, suggesting potential activity at various central nervous system targets.

Table 1: Physicochemical Properties of **1-Phenyl-4-(4-pyridinyl)piperazine** and Related Analogs



Property	Value for 1-Phenyl-4-(4- pyridinyl)piperazine	Analog Data	
CAS Number	14549-61-2	-	
Molecular Formula	C15H17N3	-	
Molecular Weight	239.32 g/mol	-	
Appearance	Solid (predicted)	1-(4-Pyridyl)piperazine: White to off-white crystalline powder[1]	
Melting Point	Data not available	1-(4-Pyridyl)piperazine: 136- 145 °C[1]	
Boiling Point	Data not available	1-Phenylpiperazine: 287.2 °C at 760 mmHg	
Solubility	Data not available	1-(4-Pyridyl)piperazine: Soluble in water[2]	

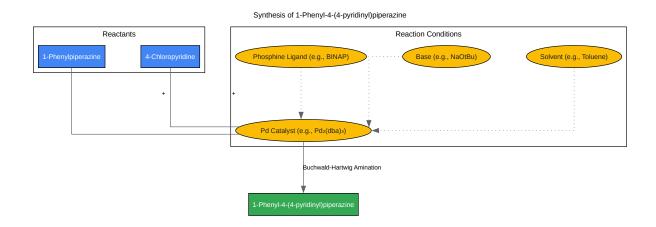
## **Synthesis and Experimental Protocols**

The synthesis of **1-Phenyl-4-(4-pyridinyl)piperazine** can be achieved through several established methods for the formation of N-aryl and N-heteroaryl piperazines. A common and effective method is the palladium-catalyzed Buchwald-Hartwig amination.

#### **Proposed Synthesis Workflow**

A plausible synthetic route involves the cross-coupling of 1-phenylpiperazine with a suitable 4-halopyridine, such as 4-chloropyridine or 4-bromopyridine.





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Caption: Proposed Buchwald-Hartwig amination for the synthesis of **1-Phenyl-4-(4-pyridinyl)piperazine**.

## General Experimental Protocol: Buchwald-Hartwig Amination

This protocol is a general procedure adapted for the synthesis of arylpiperazines and would require optimization for the specific synthesis of **1-Phenyl-4-(4-pyridinyl)piperazine**.[3]

- Reaction Setup: To an oven-dried Schlenk tube, add the palladium catalyst (e.g., 1-2 mol% Pd<sub>2</sub>(dba)<sub>3</sub>), a phosphine ligand (e.g., 2-4 mol% BINAP), and a base (e.g., 1.4 equivalents of NaOtBu).
- Addition of Reactants: Evacuate and backfill the tube with an inert gas (e.g., Argon or Nitrogen). Add 1-phenylpiperazine (1.2 equivalents) and 4-chloropyridine (1.0 equivalent)



dissolved in an anhydrous solvent such as toluene or dioxane.

- Reaction: Stir the mixture at a specified temperature (typically 80-110 °C) and monitor the reaction progress by Thin Layer Chromatography (TLC) or Liquid Chromatography-Mass Spectrometry (LC-MS).
- Work-up: Upon completion, cool the reaction mixture to room temperature and dilute with a suitable organic solvent (e.g., ethyl acetate). Filter the mixture through a pad of celite to remove the catalyst.
- Purification: Wash the filtrate with water and brine. Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure. The crude product can be purified by column chromatography on silica gel to yield the desired 1-Phenyl-4-(4-pyridinyl)piperazine.

## **Pharmacological Profile**

While specific pharmacological data for **1-Phenyl-4-(4-pyridinyl)piperazine** is not extensively documented, the phenylpiperazine and pyridinylpiperazine moieties are well-known pharmacophores that interact with various neurotransmitter receptors, particularly dopamine and serotonin receptors.[4][5]

Table 2: Potential Pharmacological Targets and Activities of Arylpiperazine Derivatives

Receptor Family	Specific Target(s)	Potential Activity	Reference Compound(s)
Dopamine	D2, D3	Antagonist / Partial Agonist	Aripiprazole, Cariprazine
Serotonin	5-HT1a, 5-HT2a, 5-HT7	Agonist / Antagonist	Buspirone, Trazodone
Adrenergic	α1, α2	Antagonist	Prazosin

The combination of a phenyl and a pyridinyl moiety on the piperazine core suggests that **1- Phenyl-4-(4-pyridinyl)piperazine** could exhibit a multi-target receptor binding profile, a characteristic often sought in the development of atypical antipsychotics and antidepressants.



#### **Potential Mechanism of Action**

Many phenylpiperazine derivatives exert their effects by modulating monoaminergic neurotransmission. They can act as antagonists or partial agonists at postsynaptic dopamine D<sub>2</sub> and serotonin 5-HT<sub>2a</sub> receptors, and as partial agonists at presynaptic and postsynaptic 5-HT<sub>1a</sub> receptors. This modulation can lead to a "stabilization" of dopaminergic and serotonergic signaling, which is beneficial in conditions like schizophrenia and mood disorders.

## Presynaptic Neuron 1-Phenyl-4-(4-pyridinyl)piperazine Dopamine Serotonin (Arylpiperazine) Antagonism/ Antagonism Partial Agonism Partial Agonism Postsynaptic Meuron D<sub>2</sub> Receptor 5-HT1a Receptor 5-HT<sub>2a</sub> Receptor Modulates Signal Modulates Signal Modulates Signal Cellular Response

General Mechanism of Arylpiperazines in Neurotransmission

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Caption: Generalized interaction of arylpiperazine compounds with key dopamine and serotonin receptors.



### **Potential Applications in Drug Discovery**

Given the structural motifs present in **1-Phenyl-4-(4-pyridinyl)piperazine**, it represents a valuable scaffold for the development of novel therapeutics targeting central nervous system disorders. Its potential applications could include:

- Atypical Antipsychotics: A combined D<sub>2</sub> and 5-HT<sub>1a</sub>/5-HT<sub>2a</sub> receptor profile is a hallmark of many atypical antipsychotics used in the treatment of schizophrenia.
- Antidepressants and Anxiolytics: The interaction with serotonergic receptors, particularly 5-HT<sub>1a</sub>, is a key mechanism for many antidepressant and anxiolytic drugs.[6]
- Neurological Disorders: Phenylpiperazine derivatives have been investigated for a range of other neurological conditions, including Parkinson's disease and Huntington's disease, due to their ability to modulate dopaminergic tone.

Further research, including in vitro receptor binding assays and in vivo behavioral studies, is necessary to fully elucidate the pharmacological profile and therapeutic potential of **1-Phenyl-4-(4-pyridinyl)piperazine**.

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